
3,5-Di-t-butylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-t-butylcinnamic acid is an organic compound with the molecular formula C17H24O2 and a molecular weight of 260.37 g/mol. It is also known by its IUPAC name, 3-(3,5-ditert-butylphenyl)prop-2-enoic acid. This compound is a derivative of cinnamic acid, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the phenyl ring. It is a white crystalline solid with a boiling point of approximately 356°C at 760 mmHg.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-t-butylcinnamic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boronic acids and halides under mild and functional group-tolerant conditions. The reaction typically involves the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-t-butylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acids, alcohols, ketones, and various aromatic derivatives.
Aplicaciones Científicas De Investigación
3,5-Di-t-butylcinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its neuroprotective effects, particularly in the context of ischemic stroke and mitochondrial function.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Di-t-butylcinnamic acid involves its interaction with various molecular targets and pathways. For example, in the context of neuroprotection, the compound has been shown to improve mitochondrial function by increasing citrate synthase activity and ATP content in hippocampal cells . It also reduces oxidative stress and apoptosis by modulating the activity of antioxidant enzymes and apoptosis-inducing factors .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound of 3,5-Di-t-butylcinnamic acid, lacking the tert-butyl groups.
4-Hydroxy-3,5-di-tret-butyl cinnamic acid: A derivative with a hydroxyl group at the 4 position.
3,5-Di-t-butyl-4-hydroxybenzoic acid: Another derivative with a hydroxyl group at the 4 position and a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the tert-butyl groups, which enhance its steric hindrance and influence its reactivity and biological activity. These structural modifications can lead to improved stability and specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H24O2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19) |
Clave InChI |
NFWMBTZSQMQLFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
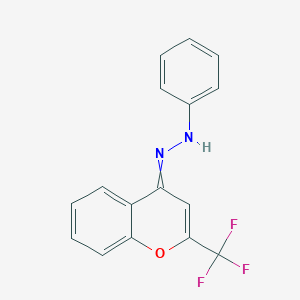
![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)
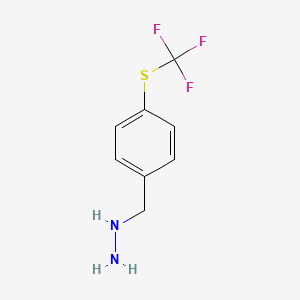
![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
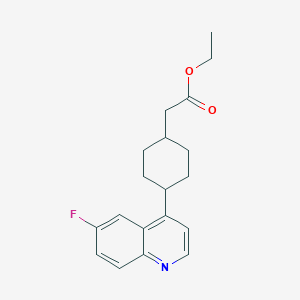
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
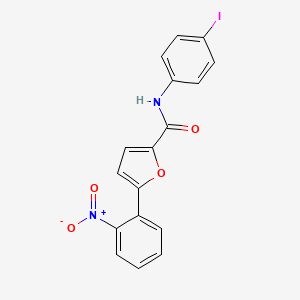
![Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)

![N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)

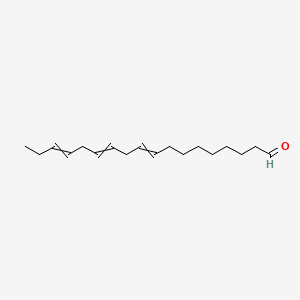
![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)
